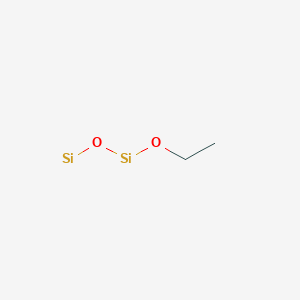
CID 19063382
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxydisiloxane is an organosilicon compound with the chemical formula C4H12O2Si2 It is a member of the ethoxysiloxane family, characterized by the presence of ethoxy groups attached to silicon atoms
Métodos De Preparación
1-Ethoxydisiloxane can be synthesized through several methods, primarily involving the oxidative condensation of hydrosilanes. One common synthetic route involves the oxidation of triethoxysilane to form triethoxysilanol, followed by the condensation reaction of triethoxysilanol with triethoxysilane . This process typically requires the presence of a catalyst, such as Wilkinson’s catalyst, and specific reaction conditions, including controlled temperature and pressure .
In industrial settings, the production of 1-ethoxydisiloxane often involves large-scale oxidative condensation reactions, utilizing advanced catalytic systems and optimized reaction parameters to achieve high yields and purity .
Análisis De Reacciones Químicas
1-Ethoxydisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Reduction: Reduction reactions can convert 1-ethoxydisiloxane into simpler siloxane derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-ethoxydisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, the ethoxy groups facilitate the formation of siloxane bonds, leading to the creation of complex siloxane structures. The compound’s reactivity is influenced by the presence of catalysts and specific reaction conditions, which determine the pathways and products formed .
Comparación Con Compuestos Similares
1-Ethoxydisiloxane can be compared with other similar compounds, such as triethoxysilane, tetraethoxysilane, and hexaethoxydisiloxane. These compounds share similar structural features but differ in the number of ethoxy groups and their reactivity:
Triethoxysilane (HSi(OEt)3): Contains three ethoxy groups and is used as a precursor in the synthesis of various siloxane compounds.
Tetraethoxysilane (Si(OEt)4): Contains four ethoxy groups and is commonly used in the sol-gel process for producing silica and silicate materials.
Hexaethoxydisiloxane (Si2O(OEt)6): Contains six ethoxy groups and is used in the synthesis of hydrogen-rich silyl-arenes.
1-Ethoxydisiloxane is unique due to its specific ethoxy group arrangement and its ability to form diverse siloxane structures through various chemical reactions .
Propiedades
Fórmula molecular |
C2H5O2Si2 |
|---|---|
Peso molecular |
117.23 g/mol |
InChI |
InChI=1S/C2H5O2Si2/c1-2-3-6-4-5/h2H2,1H3 |
Clave InChI |
KOIZPKYUSDUVBW-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si]O[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


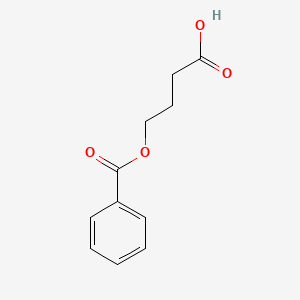

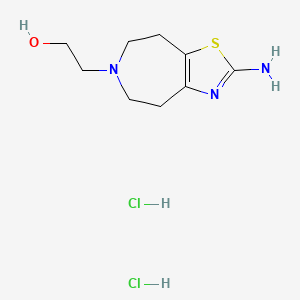
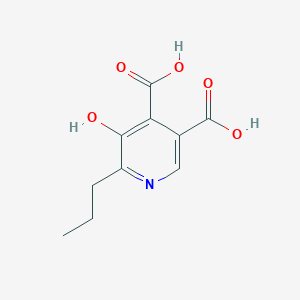
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
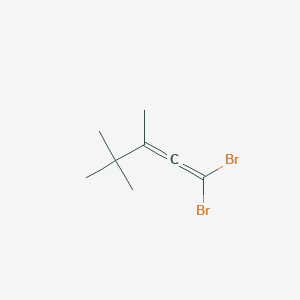
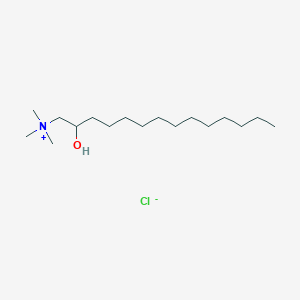
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)

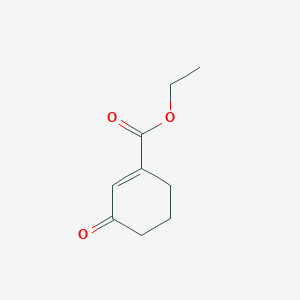
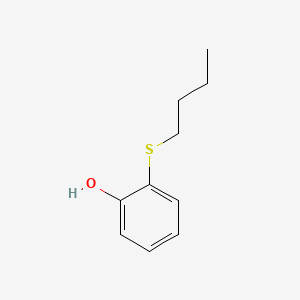
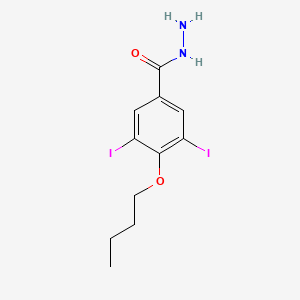
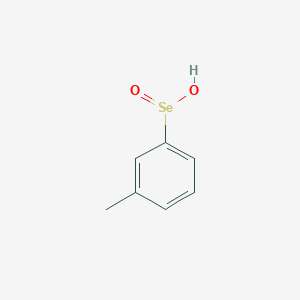
![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
